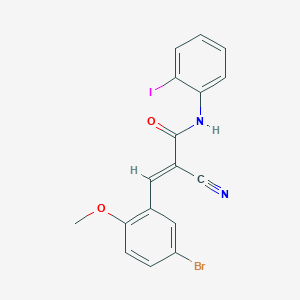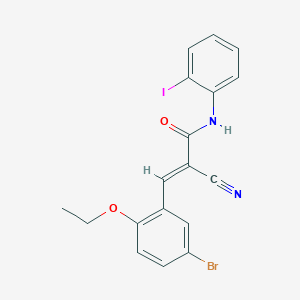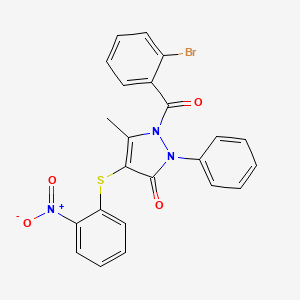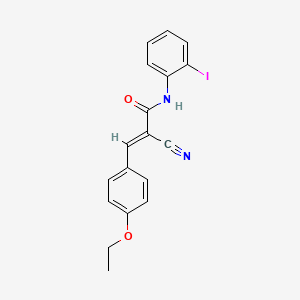
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that belongs to the class of propenamides. It has gained significant attention in the scientific community due to its potential applications in various fields, especially in medicinal chemistry.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the inhibition of specific enzymes that are involved in cancer cell growth and inflammation. The compound selectively targets cancer cells and induces apoptosis, leading to the death of cancer cells. It also reduces the production of pro-inflammatory cytokines, which play a crucial role in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide have been extensively studied. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing the production of pro-inflammatory cytokines. It has also been found to possess antioxidant properties, which help in reducing oxidative stress. The compound has been tested in various animal models, and the results have been promising.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide in lab experiments include its high potency and selectivity towards cancer cells. The compound has also been found to have low toxicity towards normal cells, making it a potential candidate for cancer treatment. However, the limitations of using the compound include its limited solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for the research on (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide. One of the directions is to optimize the synthesis method to increase the yield and purity of the compound. Another direction is to study the compound's potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Further research is also needed to understand the compound's mechanism of action and its effects on normal cells.
Conclusion:
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a promising compound that has potential applications in medicinal chemistry. Its high potency and selectivity towards cancer cells make it a potential candidate for cancer treatment. The compound's anti-inflammatory and antioxidant properties also make it a potential candidate for the treatment of other diseases. Further research is needed to optimize the synthesis method, understand the compound's mechanism of action, and study its potential applications in other fields.
Synthesis Methods
The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide involves the reaction of 2-iodoaniline and 5-bromo-2-methoxybenzaldehyde in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with propargyl bromide to obtain the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells, especially in breast cancer and prostate cancer. It has also been found to possess anti-inflammatory and antioxidant properties. The compound has been tested in various animal models, and the results have been encouraging.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrIN2O2/c1-23-16-7-6-13(18)9-11(16)8-12(10-20)17(22)21-15-5-3-2-4-14(15)19/h2-9H,1H3,(H,21,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAMKNLMNIKZLQ-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-bromo-2-methoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)



![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)
![3-oxo-2-phenyl-1-sulfanylidene-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B7466660.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)